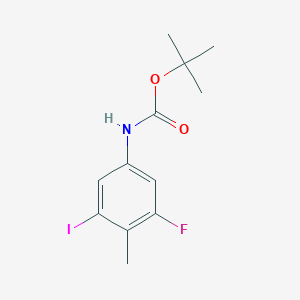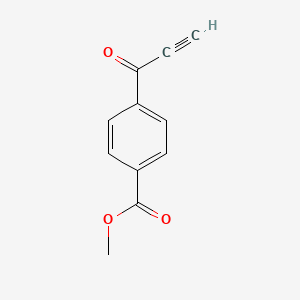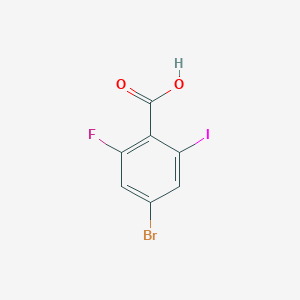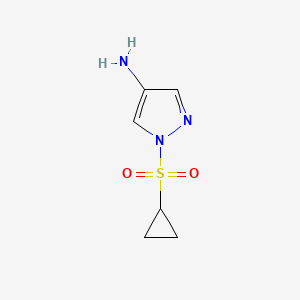![molecular formula C21H26N6O11 B12081745 N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine CAS No. 56893-27-7](/img/structure/B12081745.png)
N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base linked to a ribofuranosyl moiety and an L-threonine residue
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine typically involves multiple steps, starting from readily available precursors. The key steps include the protection of the ribofuranosyl moiety with acetyl groups, followed by the coupling of the protected ribofuranosyl derivative with the purine base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the coupling reactions and protect the functional groups .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ribofuranosyl moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the purine base, potentially altering its electronic properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ribofuranosyl derivatives with altered functional groups, while substitution can introduce new functional groups to the purine base .
科学研究应用
N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating biological processes, particularly those involving nucleic acids.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.
作用机制
The mechanism of action of N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine involves its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound can mimic naturally occurring nucleosides, allowing it to be incorporated into nucleic acids or to inhibit enzymes such as polymerases and kinases. This can lead to the disruption of nucleic acid synthesis and function, which is the basis for its potential therapeutic effects .
相似化合物的比较
Nicotinamide riboside: Another nucleoside analog with similar structural features.
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: A ribose-derived compound used in nucleoside synthesis.
Uniqueness: N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine is unique due to its specific combination of a purine base, ribofuranosyl moiety, and L-threonine residue. This unique structure allows it to interact with biological molecules in ways that other nucleoside analogs may not, providing distinct biochemical and therapeutic properties .
属性
CAS 编号 |
56893-27-7 |
|---|---|
分子式 |
C21H26N6O11 |
分子量 |
538.5 g/mol |
IUPAC 名称 |
(2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C21H26N6O11/c1-8(28)13(20(32)33)25-21(34)26-17-14-18(23-6-22-17)27(7-24-14)19-16(37-11(4)31)15(36-10(3)30)12(38-19)5-35-9(2)29/h6-8,12-13,15-16,19,28H,5H2,1-4H3,(H,32,33)(H2,22,23,25,26,34)/t8-,12-,13+,15-,16-,19-/m1/s1 |
InChI 键 |
RNUGJMLUKWAWAI-GHVHKFLISA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)O |
规范 SMILES |
CC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



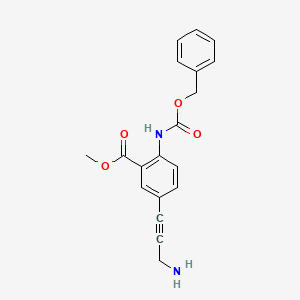
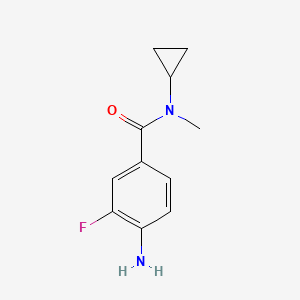
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide](/img/structure/B12081683.png)

![7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12081715.png)
